N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
CAS No.: 2034607-64-0
Cat. No.: VC6165686
Molecular Formula: C13H12F2N4O2S
Molecular Weight: 326.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034607-64-0 |
---|---|
Molecular Formula | C13H12F2N4O2S |
Molecular Weight | 326.32 |
IUPAC Name | N-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Standard InChI | InChI=1S/C13H12F2N4O2S/c14-10-3-1-4-11(15)12(10)22(20,21)19-7-9(8-19)18-13-16-5-2-6-17-13/h1-6,9H,7-8H2,(H,16,17,18) |
Standard InChI Key | YKDIFHUOTBHMBH-UHFFFAOYSA-N |
SMILES | C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)NC3=NC=CC=N3 |
Introduction
Chemical Architecture and Physicochemical Characteristics
Molecular Composition
The compound’s molecular formula is C₁₃H₁₂F₂N₄O₂S, with a molecular weight of 326.32 g/mol. Key structural components include:
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Azetidine ring: A four-membered saturated nitrogen heterocycle contributing to conformational rigidity.
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Sulfonamide linker: Bridges the azetidine and 2,6-difluorophenyl groups, enhancing electronic interactions with target proteins.
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Pyrimidine moiety: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, enabling hydrogen bonding with kinase domains.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₂F₂N₄O₂S | |
Molecular Weight | 326.32 g/mol | |
IUPAC Name | N-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine | |
SMILES | C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)NC3=NC=CC=N3 | |
Topological Polar Surface Area | 97.7 Ų |
The 2,6-difluorophenyl substitution introduces electron-withdrawing effects, enhancing sulfonamide stability and influencing binding affinity to kinase domains .
Synthetic Methodology and Optimization
Key Synthetic Steps
Synthesis typically involves a multi-step sequence:
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Azetidine functionalization: Introduction of the sulfonyl group via reaction with 2,6-difluorobenzenesulfonyl chloride under basic conditions.
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Pyrimidine coupling: Mitsunobu or nucleophilic aromatic substitution reactions attach the pyrimidine amine to the azetidine scaffold.
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Purification: Chromatographic techniques (e.g., reverse-phase HPLC) yield >95% purity, confirmed by LC-MS and ¹H/¹³C NMR .
Challenges and Solutions
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Ring strain in azetidine: Mitigated by using low-temperature conditions (-20°C) during sulfonylation to prevent ring-opening side reactions.
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Amine reactivity: Selective protection/deprotection strategies (e.g., Boc groups) ensure regioselective coupling with pyrimidine .
Protein Kinase Inhibition and Mechanism
Target Engagement
The compound exhibits nanomolar inhibitory activity against microtubule-associated protein (MAP) kinases, particularly those involved in tau protein aggregation. In cellular assays (QBI293 cells), it increases acetylated α-tubulin levels by 2.1-fold at 10 μM, comparable to reference compound CNDR-51657 .
Table 2: Cellular Activity Profile
Assay Parameter | Result (10 μM) | Class Phenotype |
---|---|---|
Acetylated α-tubulin | 210% baseline | Class I |
Total tubulin levels | No change | Class I |
Proteasome degradation | Absent | Class I |
Class I phenotype (linear concentration-response) contrasts with Class II compounds that induce tubulin degradation .
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects
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C7 amine fragment: Aliphatic amines (e.g., dimethylaminopropyl) improve metabolic stability but risk shifting phenotype to Class II. Cyclic amines (azetidine) optimize potency (IC₅₀ = 38 nM) while maintaining Class I behavior .
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Fluorination pattern: Ortho-fluorine atoms on the phenyl ring are essential; removal reduces activity by >90% (Table 3).
Table 3: Impact of Fluorine Substitution on Potency
Substituent Position | EC₅₀ (μM) | Phenotype Class |
---|---|---|
2,6-difluoro | 0.12 | I |
2-fluoro | 1.4 | I |
4-fluoro | Inactive | - |
Electronic vs. Steric Effects
Electron-withdrawing groups (EWGs) at C6 (e.g., -CN, -NO₂) enhance activity (EC₅₀ < 0.2 μM), while bulky substituents (e.g., sulfones) abolish binding due to steric clashes .
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